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molecular formula C14H22BN3O3 B1428677 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester CAS No. 1031431-96-5

6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester

Cat. No. B1428677
M. Wt: 291.16 g/mol
InChI Key: ONCZIOGAMMXGRM-UHFFFAOYSA-N
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Patent
US07674801B2

Procedure details

To a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (1 g, 4.5 mmol) in chloroform (5 mL), ethyl isocyanate (0.33 mL, 4.5 mmol) was added. The resulting mixture was microwaved at 110° C. for one hour and concentrated to give 1 g of product (white solid). MS (ESP): 292 (M+H+) for C14H22BN3O3; NMR (CDCl3): 1.22 (t, 3H), 1.32 (s, 2H), 3.41 (m, 2H), 6.82 (d, 1H), 7.90 (dd, 1H), 8.52 (s, 1H), 8.62 (s, 1H), 9.40 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=2)[O:3]1.[CH2:17]([N:19]=[C:20]=[O:21])[CH3:18]>C(Cl)(Cl)Cl>[CH2:17]([NH:19][C:20]([NH:15][C:12]1[CH:11]=[CH:10][C:9]([B:4]2[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]2)=[CH:14][N:13]=1)=[O:21])[CH3:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N)C
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was microwaved at 110° C. for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)NC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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